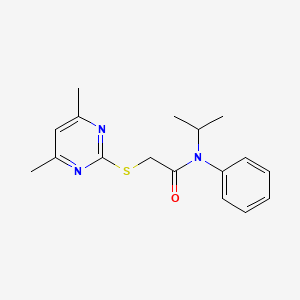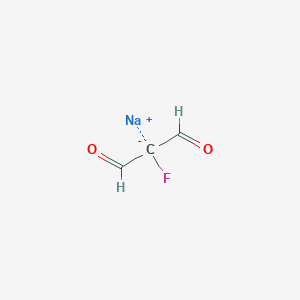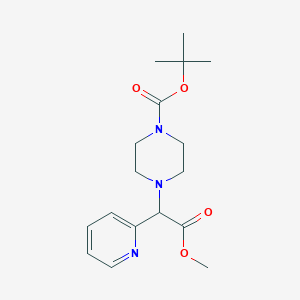
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate is a synthetic organic compound that features a piperazine ring, a pyridine ring, and an ester functional group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a Boc group.
Coupling with Pyridine: The protected piperazine is then coupled with a pyridine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-Boc-piperazino)-2-(2-thienyl)acetate: Similar structure but with a thiophene ring instead of a pyridine ring.
Methyl 2-(4-Boc-piperazino)-2-(2-furyl)acetate: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate is unique due to the presence of both a pyridine ring and a Boc-protected piperazine ring, which can confer specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C17H25N3O4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methoxy-2-oxo-1-pyridin-2-ylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-11-9-19(10-12-20)14(15(21)23-4)13-7-5-6-8-18-13/h5-8,14H,9-12H2,1-4H3 |
Clé InChI |
KPTMVVXATYPAOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)
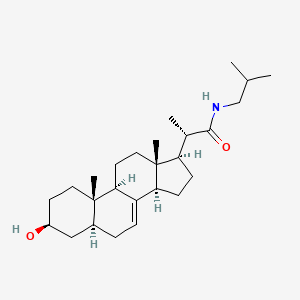

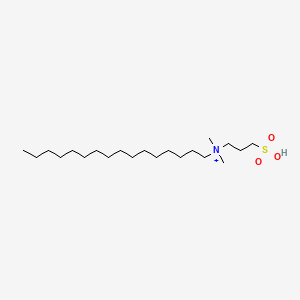

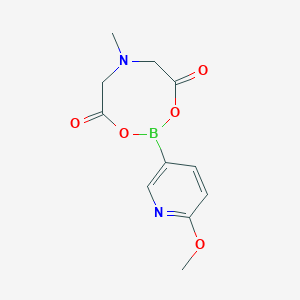

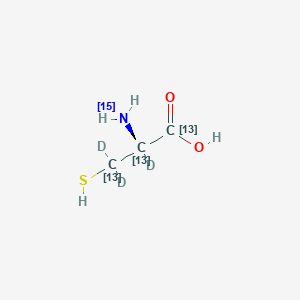
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
